1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one
CAS No.:
Cat. No.: VC16168903
Molecular Formula: C7H9NO
Molecular Weight: 123.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9NO |
|---|---|
| Molecular Weight | 123.15 g/mol |
| IUPAC Name | 1,2,7,8-tetrahydropyrrolizin-3-one |
| Standard InChI | InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h1,5-6H,2-4H2 |
| Standard InChI Key | WJMJEDRUCJRJDK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N2C1CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Structure and Nomenclature
The IUPAC name for this compound is 1,2,7,8-tetrahydropyrrolizin-3-one, reflecting its bicyclic framework comprising a five-membered pyrrole ring fused to a seven-membered azepine ring . The SMILES notation C1CC(=O)N2C1CC=C2 illustrates the connectivity, with a ketone group at position 3 and unsaturation in the seven-membered ring . X-ray crystallographic studies of related compounds, such as 5,6,7,7a-tetrahydro-2-hydroxy-1-phenyl-3H-pyrrolizin-3-one, have confirmed the chair-like conformation of the seven-membered ring and the (7aR) or (7aS) stereochemistry at the chiral center .
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉NO | |
| Molecular Weight | 123.15 g/mol | |
| Density | Not reported | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| LogP (Partition Coeff.) | Estimated 0.73 (analog) |
The absence of reported melting/boiling points suggests challenges in isolation or stability under standard conditions.
Synthetic Methodologies
Post-Synthetic Modifications
The 3-keto group facilitates further functionalization:
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Oxidative Ring Opening: Treatment with NaOH/H₂O₂ converts the pyrrolizine core into β-homo prolines, precursors for β-lactam antibiotics .
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Ring-Closing Metathesis (RCM): Using Grubbs' catalyst, spiro-cyclic β-lactams are formed with 79% yield .
Natural Occurrence and Biosynthesis
Marine Fungal Metabolites
The marine-derived fungus Chromocleista sp. produces 5,6,7,7a-tetrahydro-2-hydroxy-1-(p-hydroxyphenyl)-3H-pyrrolizin-3-one (compound 1) and its phenyl analog (compound 2) . X-ray diffraction confirmed the (7aS) configuration for 1 ([α]²⁵D +34.0), while 2 exhibits (7aR) configuration ([α]²⁵D -13.7) . These compounds likely arise from polyketide pathways involving condensation of tyrosine derivatives with α-oxo acids.
Derivatives and Analogues
Methyl-Substituted Variants
The methyl derivative (1R,7aR)-1-methyl-1,2,5,7a-tetrahydro-3H-pyrrolizin-3-one (CAS#733751-77-4) features a quaternary carbon at position 1, enhancing steric hindrance and altering reactivity .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| Exact Mass | 137.084 g/mol | |
| PSA (Polar Surface Area) | 20.31 Ų |
Hydroxylated Derivatives
2-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one serves as a precursor for α-quaternary β-homo prolines, which are pivotal in peptide mimetics and protease inhibitors .
Biological and Pharmacological Relevance
β-Lactam Antibiotics
The pyrrolizine scaffold is convertible into β-lactams via RCM and oxidative cleavage . For example, compound 8i (a spiro-cyclic β-lactam) exhibits potential as a β-lactamase inhibitor due to its strained ring system .
Challenges and Future Directions
Current synthetic routes face limitations in stereocontrol and scalability. Advances in asymmetric catalysis (e.g., organocatalyzed cyclizations) could improve diastereoselectivity. Additionally, structural diversification via C–H functionalization may unlock novel bioactivities.
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